1,3-Bis((tetrahydrofuran-2-yl)methyl)-imidazolium formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis((tetrahydrofuran-2-yl)methyl)-imidazolium formate is a complex organic compound that features a unique structure with imidazolium and tetrahydrofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((tetrahydrofuran-2-yl)methyl)-imidazolium formate typically involves the reaction of imidazole with tetrahydrofuran derivatives under specific conditions. One common method includes the use of tetrahydrofuran-2-yl acetate and imidazole in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature with continuous stirring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis((tetrahydrofuran-2-yl)methyl)-imidazolium formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazolium moiety can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1,3-Bis((tetrahydrofuran-2-yl)methyl)-imidazolium formate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly in the treatment of pancreatic cancer.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis((tetrahydrofuran-2-yl)methyl)-imidazolium formate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to cellular receptors or enzymes, leading to the inhibition of cell proliferation and induction of apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(tetrahydrofuran-2-yl)methyl-5-fluorouracil: A compound with similar structural features, used in anticancer research.
1,4-Bis(trifluoromethyl)benzene: Another compound with tetrahydrofuran moieties, used in the design of emitters for thermally activated delayed fluorescence.
Uniqueness
1,3-Bis((tetrahydrofuran-2-yl)methyl)-imidazolium formate is unique due to its combination of imidazolium and tetrahydrofuran moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H22N2O4 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
1,3-bis(oxolan-2-ylmethyl)imidazol-1-ium;formate |
InChI |
InChI=1S/C13H21N2O2.CH2O2/c1-3-12(16-7-1)9-14-5-6-15(11-14)10-13-4-2-8-17-13;2-1-3/h5-6,11-13H,1-4,7-10H2;1H,(H,2,3)/q+1;/p-1 |
InChI Key |
XHCWXQGCQPKOKQ-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(OC1)CN2C=C[N+](=C2)CC3CCCO3.C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.